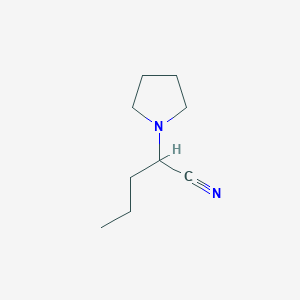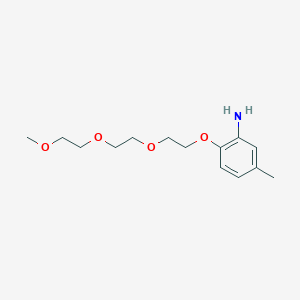
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline is a complex organic compound with a unique structure that includes multiple ethoxy groups and a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 2-(2-(2-Methoxyethoxy)ethoxy)ethanol. This intermediate is then reacted with aniline derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products .
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A related compound with similar ethoxy groups but lacking the aniline moiety.
2-(2-(2-Methoxyethoxy)ethoxy)acetic acid: Another related compound with an acetic acid group instead of the aniline moiety
Uniqueness
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-5-methylaniline is unique due to its combination of multiple ethoxy groups and a methylaniline moiety. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
827325-28-0 |
|---|---|
Molecular Formula |
C14H23NO4 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-5-methylaniline |
InChI |
InChI=1S/C14H23NO4/c1-12-3-4-14(13(15)11-12)19-10-9-18-8-7-17-6-5-16-2/h3-4,11H,5-10,15H2,1-2H3 |
InChI Key |
VKHULUJUDPGEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOCCOC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


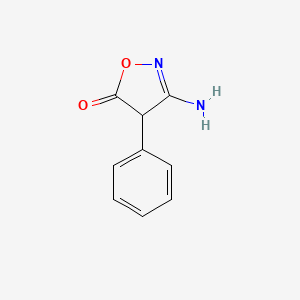

![4-Ethoxybenzo[d]oxazole-2-carboxamide](/img/structure/B12893215.png)
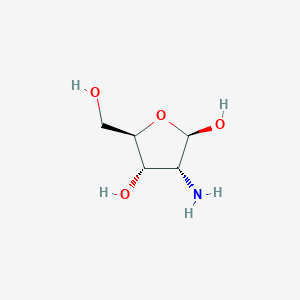
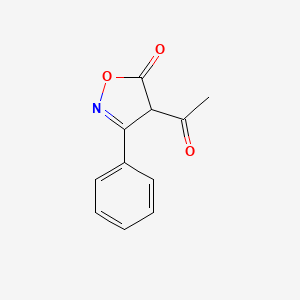
![2-[(2-Propyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12893230.png)
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)
![1-[6-(Methoxymethoxy)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12893252.png)
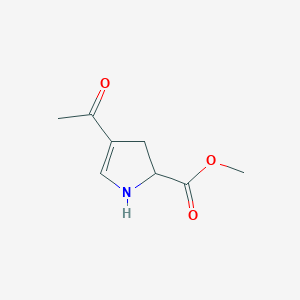

![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
